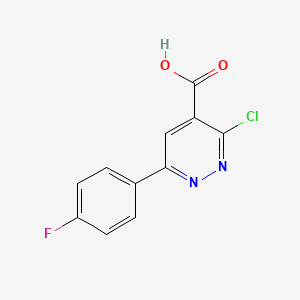

3-Chloro-6-(4-fluorophenyl)pyridazine-4-carboxylic acid

Description

Propriétés

IUPAC Name |

3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFN2O2/c12-10-8(11(16)17)5-9(14-15-10)6-1-3-7(13)4-2-6/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQVSEAGDYJPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-Chloro-6-(4-fluorophenyl)pyridazine-4-carboxylic acid is a synthetic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry and agrochemistry. Its unique structure, featuring a pyridazine ring with halogen substitutions, influences its interaction with various biological targets. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H7ClFN2O2

- Molecular Weight : 252.63 g/mol

The presence of chlorine and fluorine atoms in the compound enhances its reactivity and biological interactions. The specific positioning of these substituents can significantly affect the compound's pharmacological properties.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antioxidant Activity

Research indicates that this compound demonstrates significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

The compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentration (MIC) values indicating effective antibacterial activity:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound could be developed as a potential antimicrobial agent .

3. Enzyme Inhibition

The compound exhibits inhibitory effects on various enzymes, particularly tyrosinase, which is involved in melanin synthesis. This inhibition may have implications for skin-related disorders and cosmetic applications.

4. Anticancer Potential

Preliminary studies suggest that derivatives of this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells . The structural modifications related to halogen substitutions are believed to enhance its efficacy against certain cancer types.

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound shows affinity for G-protein-coupled receptors (GPCRs), which are critical for various signaling pathways in cells.

- Enzyme Inhibition : By inhibiting specific enzymes such as tyrosinase, the compound modulates biochemical pathways that are crucial for cell function and disease progression.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antioxidant Studies : A study demonstrated that the compound effectively scavenged free radicals, thereby reducing oxidative stress markers in cellular models.

- Antimicrobial Efficacy : Research highlighted its effectiveness against a range of bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings .

- Enzyme Inhibition Research : Comparative studies on enzyme inhibition revealed that the compound's derivatives exhibited varying degrees of inhibition against tyrosinase, with some showing significantly lower IC50 values compared to standard inhibitors like kojic acid .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a critical building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance efficacy against specific biological targets, including enzymes and receptors involved in various diseases. Research indicates that it may act by inhibiting specific enzymes or modulating receptor activity, which is crucial for developing new therapeutics.

Biological Activity

The compound has shown promising biological activities, including:

- Antioxidant Activity: Exhibits protective effects against oxidative stress-related diseases.

- Antimicrobial Activity: Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 µg/mL for strains like Staphylococcus aureus and Escherichia coli.

- Tyrosinase Inhibition: Inhibits tyrosinase effectively with IC50 values lower than traditional inhibitors such as kojic acid, indicating potential as a skin-lightening agent.

- Anti-inflammatory Activity: Preliminary studies suggest inhibition of cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory properties.

Agrochemicals

Herbicides and Pesticides

Research has explored the potential of 3-Chloro-6-(4-fluorophenyl)pyridazine-4-carboxylic acid in developing herbicides and pesticides. The compound's ability to interfere with specific biochemical pathways in target organisms makes it a candidate for agricultural applications. Studies have indicated that its structural features could enhance selectivity and efficacy against unwanted plant species or pests.

Material Science

Novel Materials Development

In material science, this compound is investigated for its potential in synthesizing novel materials with specific electronic or optical properties. The unique arrangement of halogen substituents on the pyridazine ring can influence the material's conductivity and reactivity, making it suitable for applications in electronics and photonics.

Case Studies

Several studies have highlighted the biological activity and potential applications of this compound:

- Tyrosinase Inhibition Study: Research focused on small molecules incorporating the 3-chloro-4-fluorophenyl motif demonstrated enhanced inhibitory activity against Agaricus bisporus tyrosinase (AbTYR). The presence of chlorine was crucial for increasing potency compared to parent compounds.

- Antimicrobial Evaluation: The compound was tested against various bacterial strains, showing promising results in inhibiting growth, particularly in strains associated with skin infections.

- Structure-Activity Relationship Studies: Investigations into

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds, derived from the evidence, share structural or functional similarities with the target molecule:

Table 1: Structural Comparison of Analogs

Substituent Effects on Properties

- Fluorine in Aromatic Systems : The 4-fluorophenyl group is a common motif in bioactive compounds. Fluorination enhances lipophilicity, metabolic stability, and binding affinity to target proteins .

- Chlorine Substituents : Chlorine at positions 3 (pyridazine) or 5/6 (naphthyridine/pyrimidine) increases electrophilicity, influencing reactivity in substitution reactions .

- Carboxylic Acid Group : Enhances water solubility and enables salt formation, critical for pharmacokinetic optimization .

Méthodes De Préparation

Key Synthetic Routes

The preparation of this compound generally involves multi-step synthetic routes starting from commercially available pyridazine derivatives. The main strategies include:

Starting Material Preparation

- 3,6-Dichloropyridazine-4-carboxylic acid or its acid chloride derivative is commonly used as the starting scaffold. This can be obtained by oxidation of 3,6-dichloro-4-methylpyridazine using oxidizing agents such as potassium dichromate (K₂Cr₂O₇).

Nucleophilic Aromatic Substitution (SNAr)

The 6-position chlorine atom on the pyridazine ring is substituted by the 4-fluorophenyl group via nucleophilic aromatic substitution. This is typically done by reacting 3,6-dichloropyridazine-4-carboxylic acid or its derivatives with 4-fluorophenyl nucleophiles under controlled conditions.

Reaction conditions often involve heating in polar aprotic solvents like 1,4-dioxane, with bases or amines facilitating the substitution.

Carboxylation and Functional Group Transformations

Detailed Synthetic Procedure Example

A representative synthetic pathway based on literature findings is summarized below:

Alternative Synthetic Approaches

Hydrazine Hydrate Route: For related triazolopyridazine derivatives, 4-fluorobenzonitrile reacts with hydrazine hydrate to form 4-fluorophenylhydrazine, which then cyclizes with chloropyridazine carboxylic acid derivatives under acidic conditions. While this is more specific to triazolopyridazine analogs, it illustrates the use of hydrazine intermediates in related chemistry.

Cyclization Methods: Cyclization reactions involving hydrazinylpyridazine intermediates and aroyl chlorides under reflux have been reported for related compounds, which may inform alternative synthetic strategies for functionalized pyridazines.

Analytical Techniques and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR are essential for confirming substitution patterns and purity, especially to verify the presence of the 4-fluorophenyl group and chlorine substitution.

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups such as carboxylic acid C=O stretching (~1700 cm⁻¹) and C-Cl bonds.

Mass Spectrometry (MS): Confirms molecular weight and molecular formula integrity.

Thin Layer Chromatography (TLC): Employed to monitor reaction progress and completion.

Research Findings and Optimization Notes

Reaction times for nucleophilic substitution vary from 12 to 24 hours depending on temperature and reagent concentrations.

Use of dry solvents and inert atmosphere (nitrogen) improves yields and prevents side reactions.

Purification often requires column chromatography with solvent systems such as dichloromethane and ethyl acetate (9:1) followed by recrystallization from solvents like diisopropyl ether.

The presence of electron-withdrawing groups (chlorine, fluorine) influences reactivity and selectivity in substitution reactions, necessitating careful control of reaction parameters.

Summary Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.